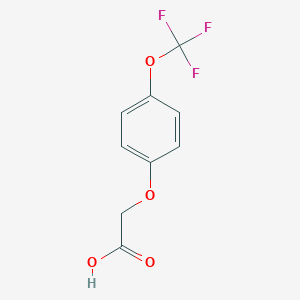

2-(4-(Trifluoromethoxy)phenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSBEEUEIRDHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351323 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72220-50-9 | |

| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72220-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethoxy)phenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2-(4-(trifluoromethoxy)phenoxy)acetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a two-step process commencing with a Williamson ether synthesis followed by ester hydrolysis.

Core Synthesis Pathway

The most common and efficient route for the preparation of this compound involves two key transformations:

-

Step 1: Williamson Ether Synthesis. This step involves the formation of an ether linkage by reacting 4-(trifluoromethoxy)phenol with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a suitable base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide from the ethyl haloacetate in an SN2 reaction to yield ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate.

-

Step 2: Ester Hydrolysis. The resulting ester, ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate, is then hydrolyzed to the desired carboxylic acid, this compound. This can be accomplished using either acidic or basic conditions. Basic hydrolysis, followed by acidification, is a commonly employed method.

The overall synthesis pathway is illustrated in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound. These are generalized procedures based on analogous syntheses and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate

Materials:

-

4-(Trifluoromethoxy)phenol

-

Ethyl bromoacetate (or ethyl chloroacetate)

-

Potassium carbonate (or another suitable base like sodium hydride)

-

Acetone (or another suitable solvent like dimethylformamide)

Procedure:

-

To a solution of 4-(trifluoromethoxy)phenol in acetone, add potassium carbonate.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the potassium phenoxide.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| Ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate | C₁₁H₁₁F₃O₄ | 264.20 | 85-95 | Colorless to pale yellow liquid | N/A |

| This compound | C₉H₇F₃O₄ | 236.15 | 90-98 (from ester) | White to off-white solid | 118-122 |

Spectroscopic Data for this compound:

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | δ (ppm): ~10.5-13.0 (br s, 1H, COOH), ~6.9-7.3 (m, 4H, Ar-H), ~4.7 (s, 2H, OCH₂COOH) |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~155 (Ar-C-O), ~143 (Ar-C-OCF₃), ~122 (q, J ≈ 256 Hz, OCF₃), ~122 (Ar-CH), ~116 (Ar-CH), ~65 (OCH₂) |

| IR (KBr) | ν (cm⁻¹): ~3300-2500 (br, O-H), ~1700 (C=O), ~1260 (asym, C-O-C), ~1160 (sym, C-O-C), ~1220 (C-F) |

Logical Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Trifluoromethoxy)phenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-(trifluoromethoxy)phenoxy)acetic acid, a compound of interest in medicinal chemistry and materials science. This document details key quantitative data, outlines experimental protocols for their determination, and visualizes relevant biological signaling pathways. The information presented herein is intended to support research and development activities by providing a foundational understanding of this molecule's characteristics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₄ | [1] |

| Molecular Weight | 236.14 g/mol | [1] |

| Melting Point | 84-86 °C | [1] |

| Boiling Point (Predicted) | 282.2 ± 35.0 °C | [1] |

| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.05 ± 0.10 | [1] |

| logP (Predicted) | 2.99 | |

| Solubility | Insoluble in water; Soluble in methanol. | |

| Appearance | White powder | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. In this case, it involves the reaction of 4-(trifluoromethoxy)phenol with an α-haloacetic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Materials:

-

4-(trifluoromethoxy)phenol

-

Ethyl chloroacetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)phenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets and stir until the solid has completely dissolved, forming the sodium phenoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a slight excess of ethyl chloroacetate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Hydrolysis: To the aqueous layer containing the ester, add an excess of a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester to the corresponding carboxylate salt.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. The desired product, this compound, will precipitate out of the solution as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight.

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)[2][3]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified this compound using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for understanding a compound's polarity and for selecting appropriate solvents for reactions, purifications, and formulations.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Deionized water, methanol, ethanol, acetone, dichloromethane, hexane.

Procedure:

-

Sample Preparation: Add approximately 10 mg of the compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Reagents:

-

This compound (accurately weighed)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the acid and dissolve it in a known volume of deionized water in a beaker. If the compound is not sufficiently soluble in water, a co-solvent like methanol or ethanol may be used, and the pKa in the mixed solvent system can be determined.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the acid solution with the standardized NaOH solution, adding small increments of the titrant from the burette.

-

Data Collection: Record the pH of the solution after each addition of NaOH.

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Potential Biological Signaling Pathways

Phenoxyacetic acid derivatives have been reported to interact with various biological targets. Based on the structural similarity of this compound to known ligands, two potential signaling pathways of interest are the Peroxisome Proliferator-Activated Receptor (PPAR) and G-protein coupled receptor 40 (GPR40) pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.

Caption: Overview of the PPAR signaling pathway.

G-protein Coupled Receptor 40 (GPR40) Signaling Pathway

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is activated by medium and long-chain fatty acids, playing a role in insulin secretion.

Caption: GPR40 signaling pathway leading to enhanced insulin secretion.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized protocols for their experimental determination. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science. The visualization of potential biological signaling pathways provides a starting point for further investigation into the molecular mechanisms of action of this compound and its analogs. A thorough understanding of these fundamental properties is critical for the rational design and development of new chemical entities with desired biological activities and pharmaceutical profiles.

References

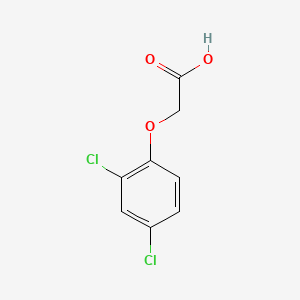

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenoxyacetic Acid (CAS 72220-50-9)

Executive Summary

This guide provides a comprehensive technical overview of 4-(Trifluoromethoxy)phenoxyacetic acid, registered under CAS number 72220-50-9. This compound is a fluorinated aromatic carboxylic acid, a structural motif of increasing importance in medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts distinct electronic properties and metabolic stability, making it a valuable building block in the synthesis of complex molecules. This document delineates its fundamental chemical and physical characteristics, offers insights into its synthesis, discusses its utility in research and development, outlines relevant analytical methodologies, and provides rigorous safety and handling protocols. The information is structured to provide not just data, but a foundational understanding of the compound's properties and practical applications for professionals in the field.

Core Chemical Identity and Physical Properties

4-(Trifluoromethoxy)phenoxyacetic acid is a solid, white crystalline powder at room temperature.[1] The incorporation of the trifluoromethoxy (-OCF₃) group is a key structural feature. This group is highly electronegative and lipophilic, which can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, often enhancing metabolic stability and membrane permeability.

Compound Identification

A summary of the primary identifiers for this compound is presented below for unambiguous characterization.

| Identifier | Value | Source(s) |

| CAS Number | 72220-50-9 | [1][][3] |

| IUPAC Name | 2-[4-(trifluoromethoxy)phenoxy]acetic acid | [][4] |

| Molecular Formula | C₉H₇F₃O₄ | [][5] |

| Molecular Weight | 236.14 g/mol | [][5] |

| SMILES | C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | [][6] |

| InChI | InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | [][5] |

| InChIKey | QHSBEEUEIRDHCD-UHFFFAOYSA-N | [][4] |

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, storage conditions, and reaction parameters.

| Property | Value | Source(s) |

| Physical State | Solid, Powder | [1][3] |

| Color | White | [1] |

| Melting Point | 84-86 °C / 92-94 °C | [1][][5][7] |

| Boiling Point | 282.2 °C (at 760 mmHg) | [][7] |

| Density | 1.431 g/cm³ (Predicted) | [][7] |

| pKa | 3.05 ± 0.10 (Predicted) | [1] |

Note: Discrepancies in melting point values may arise from different measurement techniques or sample purities.

Synthesis Pathway: A Mechanistic Perspective

The synthesis of 4-(Trifluoromethoxy)phenoxyacetic acid is typically achieved via a Williamson ether synthesis. This classic and reliable nucleophilic substitution reaction is well-suited for creating the ether linkage between the phenoxide and the acetic acid moiety.

Causality in Synthesis: The choice of this pathway is dictated by the availability and reactivity of the starting materials. The reaction involves the deprotonation of 4-(trifluoromethoxy)phenol to form a highly nucleophilic phenoxide ion. This is achieved using a strong base, such as sodium hydroxide. The resulting phenoxide then attacks the electrophilic carbon of a haloacetic acid, typically chloroacetic acid, displacing the halide and forming the desired ether bond. The alkaline conditions are crucial for ensuring the phenol remains in its deprotonated, reactive state.

Conceptual Synthesis Workflow

Caption: Williamson ether synthesis of CAS 72220-50-9.

Applications in Research and Drug Development

While specific end-products containing CAS 72220-50-9 are not widely documented in public literature, its structure strongly suggests its role as a chemical intermediate or building block, particularly in pharmaceutical discovery.

-

Scaffold for Complex Molecules: Patent literature indicates its use as a reagent in the synthesis of more complex heterocyclic compounds. For instance, it has been used to create amides for potential therapeutic agents.[8] The phenoxyacetic acid structure serves as a versatile scaffold that can be readily modified at the carboxylic acid group.

-

Analogue of Phenoxyacetic Acid Herbicides: Phenoxyacetic acids as a class are known for their use as plant growth regulators and herbicides.[9] While this specific compound's biological activity in plants is not detailed, its structure fits the general pharmacophore, suggesting it could be used in developing new agrochemicals.

-

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of other functional groups and is often introduced to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, this compound is a valuable starting material for creating novel drug candidates where these properties are desired.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical intermediate is paramount. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for characterizing CAS 72220-50-9.

Generalized HPLC Protocol for Purity Assessment

This protocol is a representative method and should be optimized for the specific instrumentation and purity requirements of the user.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 4-(Trifluoromethoxy)phenoxyacetic acid, being moderately nonpolar, will be retained on a nonpolar stationary phase (like C18) and eluted with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: C18 columns provide excellent retention and separation for a wide range of moderately nonpolar aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile. Rationale: A common, effective organic solvent for eluting compounds from a C18 column.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. Rationale: A gradient elution ensures that the main compound and any potential impurities with different polarities are effectively separated and eluted in a reasonable time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV at 254 nm. Rationale: The aromatic ring provides strong UV absorbance at this wavelength.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Analytical Workflow Diagram

Caption: General workflow for HPLC-based purity analysis.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when working with any laboratory chemical. The information below is derived from available Safety Data Sheets (SDS).[1][3]

GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H315 | Causes skin irritation. | [3] |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [3] |

Recommended Handling and Storage Protocol

Objective: To minimize exposure risk and maintain compound integrity.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3]

-

Conclusion

4-(Trifluoromethoxy)phenoxyacetic acid (CAS 72220-50-9) is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its core characteristics—a solid, stable compound with the influential trifluoromethoxy group—make it a valuable building block for synthesizing novel molecules with tailored properties. Understanding its physicochemical properties, synthesis logic, and appropriate handling procedures is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for scientists and professionals to incorporate this compound into their workstreams confidently and effectively.

References

- 1. 4-(TRIFLUOROMETHOXY)PHENOXYACETIC ACID CAS#: 72220-50-9 [amp.chemicalbook.com]

- 3. fishersci.fr [fishersci.fr]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 4-(TRIFLUOROMETHOXY)PHENOXYACETIC ACID | CAS: 72220-50-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. PubChemLite - 72220-50-9 (C9H7F3O4) [pubchemlite.lcsb.uni.lu]

- 7. 72220-50-9 | CAS DataBase [m.chemicalbook.com]

- 8. US10849881B2 - Octahydro-cyclobuta[1,2-c;3,4-câ²]dipyrrol-2-yl - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

Unraveling the Molecular Mechanisms of 2-(4-(Trifluoromethoxy)phenoxy)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 2-(4-(trifluoromethoxy)phenoxy)acetic acid, a compound of interest for its potential therapeutic activities. Based on an extensive review of structurally related molecules, including phenoxyacetic acid derivatives and perfluorinated compounds, this document proposes a dual mechanism involving the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of Cyclooxygenase (COX) enzymes. This guide details the potential signaling pathways, presents collated quantitative data from analogous compounds, and provides comprehensive experimental protocols to facilitate further investigation and validation of these hypotheses.

Introduction

Phenoxyacetic acid derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and metabolic regulatory effects. The subject of this guide, this compound, possesses a unique combination of a phenoxyacetic acid core and a trifluoromethoxy substitution, suggesting a potential for potent and selective biological activity. While direct experimental data on this specific molecule is limited, analysis of its structural analogues provides a strong basis for postulating its primary mechanisms of action. This guide synthesizes the available evidence to propose a plausible molecular pathway and provides the necessary tools for its experimental verification.

Hypothesized Mechanism of Action

Based on structure-activity relationships of similar compounds, we hypothesize that this compound exerts its biological effects through two primary, potentially interconnected, pathways:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The trifluoromethoxy-substituted phenyl ring and the carboxylic acid moiety are features commonly found in ligands for PPARs, a family of nuclear receptors that are key regulators of lipid metabolism and inflammation.

-

Cyclooxygenase (COX) Inhibition: The phenoxyacetic acid scaffold is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, which are central to the inflammatory cascade.

These two pathways are not mutually exclusive and may work in concert to produce the compound's overall pharmacological profile.

Signaling Pathways

PPAR Agonism Pathway

Activation of PPARs, particularly PPARα and PPARγ, by this compound would initiate a cascade of transcriptional regulation. Upon binding, the ligand-receptor complex would heterodimerize with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This would lead to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory genes.

Caption: Hypothesized PPAR signaling pathway for this compound.

COX Inhibition Pathway

As a potential COX inhibitor, this compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The trifluoromethoxy group may contribute to the selectivity and potency of this inhibition, potentially favoring the inducible COX-2 isoform over the constitutive COX-1.

Biological Activity of Novel Phenoxyacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel phenoxyacetic acid derivatives. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to support ongoing research and development in this promising area of medicinal chemistry. Phenoxyacetic acid and its derivatives represent a versatile scaffold, demonstrating a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiepileptic properties.

Quantitative Biological Activity Data

The biological activities of various novel phenoxyacetic acid derivatives are summarized below. The data is categorized by the observed therapeutic effect for ease of comparison.

Anti-Inflammatory Activity

Several phenoxyacetic acid derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |

| 5f | COX-2 | 0.06 | > 248.8 | Celecoxib | 0.05 |

| 7b | COX-2 | 0.08 | > 186.6 | Celecoxib | 0.05 |

| 6a | COX-2 | 0.03 | 365.4 | Celecoxib | Not specified |

| 6c | COX-2 | 0.03 | 196.9 | Celecoxib | Not specified |

| 5d | COX-2 | 0.08 | Not specified | Celecoxib | 0.05 |

| 5e | COX-2 | 0.07 | Not specified | Celecoxib | 0.05 |

| 10c | COX-2 | 0.09 | Not specified | Celecoxib | 0.05 |

| 10d | COX-2 | 0.08 | Not specified | Celecoxib | 0.05 |

| 10e | COX-2 | 0.07 | Not specified | Celecoxib | 0.05 |

| 10f | COX-2 | 0.06 | Not specified | Celecoxib | 0.05 |

IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

Anticancer Activity

Novel phenoxyacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil (5-FU) | 5.32 |

| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil (5-FU) | 5.32 |

| Compound I | MCF-7 (Breast Cancer) | Higher than HepG2 | 5-Fluorouracil (5-FU) | Not specified |

| Compound II | MCF-7 (Breast Cancer) | Higher than HepG2 | 5-Fluorouracil (5-FU) | Not specified |

| 3c | MCF-7 (Breast Cancer) | Not specified | Not specified | Not specified |

Lower IC50 values indicate greater cytotoxic potency.

Antimicrobial Activity

Certain phenoxyacetic acid analogues have shown promising activity against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Standard Zone of Inhibition (mm) |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | 20 | Septonex | 17 |

| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | 30 | Not specified | Not specified |

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Gram-positive & Gram-negative bacteria | 15 | Ciprofloxacin | 26 |

The disc diffusion method is a qualitative/semi-quantitative test where a larger zone of inhibition indicates greater antimicrobial activity.[1]

Antiepileptic Activity

A selection of phenoxyacetic acid derivatives has been evaluated for their anticonvulsant effects in preclinical models.

| Compound ID | Seizure Model | Protection (%) | Mortality (%) | Reference Compound | Reference Protection (%) |

| 7b | PTZ-induced | 100 | 0 | Valproic acid | Not specified |

| 5f | PTZ-induced | 90 | 10 | Valproic acid | Not specified |

| 5e | PTZ-induced | 80 | 10 | Valproic acid | Not specified |

| 10c | PTZ-induced | 80 | 20 | Valproic acid | Not specified |

The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical test for evaluating potential antiepileptic drugs.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Principle: The cyclooxygenase activity is measured by monitoring the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3]

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme, and COX-1/COX-2 enzymes. Dissolve test compounds and reference inhibitors (e.g., celecoxib) in DMSO to create stock solutions, which are then serially diluted.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

-

Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a specified time (e.g., 5 minutes) at 25°C.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (substrate) to all wells.[4]

-

Detection: Add a colorimetric substrate solution.[3] Incubate for a short period (e.g., 2 minutes) at 25°C.[3]

-

Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., 5-Fluorouracil) and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value from the dose-response curve.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: An antibiotic-impregnated disk placed on an agar surface diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a zone of inhibition (no bacterial growth) will appear around the disk.[1]

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[1]

-

Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[7]

-

Disk Placement: Aseptically place paper disks impregnated with the test compounds and a standard antibiotic onto the surface of the agar.[7]

-

Incubation: Incubate the plates at 37°C for 24 hours.[7]

-

Result Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.[7]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan into the rat hind paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[8]

Procedure:

-

Animal Grouping: Divide the rats into control and test groups.

-

Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) to the test groups, typically 30-60 minutes before carrageenan injection.[9][10] The control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[10]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a common preclinical model for screening compounds with potential anticonvulsant activity.

Principle: PTZ is a GABA-A receptor antagonist that induces seizures in rodents. The ability of a test compound to prevent or delay the onset of these seizures indicates its potential as an antiepileptic agent.[2]

Procedure:

-

Animal Preparation: Use adult mice or rats.

-

Compound Administration: Administer the test compounds or a reference drug (e.g., valproic acid) at a predetermined time before PTZ injection.

-

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 25-50 mg/kg, intraperitoneally).[11]

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure and the severity of the seizures based on a standardized scoring system (e.g., Racine scale).[11][12]

-

Data Analysis: Compare the seizure latency, severity, and mortality rates between the treated and control groups.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of phenoxyacetic acid derivatives.

Signaling Pathways

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Caption: Modulation of TNF-α and IL-6 Signaling.

Caption: Apoptosis Induction via PARP-1 Inhibition.

Experimental Workflows

Caption: General Synthesis of Phenoxyacetic Acid Derivatives.

Caption: Workflow for the MTT Cytotoxicity Assay.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. academicjournals.org [academicjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. inotiv.com [inotiv.com]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Initial Synthesis and Characterization of 2-(4-(Trifluoromethoxy)phenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2-(4-(trifluoromethoxy)phenoxy)acetic acid, a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. The document details a representative synthetic protocol based on the Williamson ether synthesis, outlines key characterization techniques, and presents expected physicochemical and spectral data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Introduction

This compound belongs to the class of phenoxyacetic acids, a group of compounds known for their diverse biological activities. The introduction of a trifluoromethoxy group (-OCF₃) onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the laboratory-scale synthesis and essential analytical characterization of this specific molecule.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid with a phenoxide ion.

Reaction Scheme

The synthesis proceeds via the deprotonation of 4-(trifluoromethoxy)phenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Spectroscopic Analysis of 2-(4-(Trifluoromethoxy)phenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-(trifluoromethoxy)phenoxy)acetic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds. The methodologies and interpretations provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

This compound is a carboxylic acid derivative characterized by a phenoxyacetic acid backbone substituted with a trifluoromethoxy group at the para position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₄ |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 175277-75-5 |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar phenoxyacetic acid derivatives and compounds containing trifluoromethoxy and para-substituted phenyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.1-7.2 | Doublet | 2H | Ar-H (ortho to -OCF₃) |

| ~6.9-7.0 | Doublet | 2H | Ar-H (ortho to -OCH₂COOH) |

| ~4.6-4.7 | Singlet | 2H | -OCH₂COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~155-160 | Ar-C (para to -OCF₃) |

| ~140-145 | Ar-C (para to -OCH₂COOH) |

| ~120-125 (quartet, J ≈ 257 Hz) | -OCF₃ |

| ~120-125 | Ar-CH (ortho to -OCF₃) |

| ~115-120 | Ar-CH (ortho to -OCH₂COOH) |

| ~65-70 | -OCH₂COOH |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | Singlet | -OCF₃ |

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1730 | Strong | C=O stretch (carboxylic acid) |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O-C stretch (ether) and C-F stretch |

| ~1100-1200 | Strong | C-F stretch |

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 236 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | High | [M - COOH]⁺ |

| 177 | High | [M - OCH₂COOH]⁺ |

| 149 | Moderate | [C₇H₄FO₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Synthesis Workflow

A plausible synthetic route for this compound involves the Williamson ether synthesis, a well-established method for preparing ethers. This would typically involve the reaction of 4-(trifluoromethoxy)phenol with an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it.

-

¹H NMR Spectroscopy:

-

Spectrometer: 500 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 125 MHz or corresponding frequency for the available ¹H field.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

-

¹⁹F NMR Spectroscopy:

-

Spectrometer: 470 MHz or corresponding frequency.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -40 to -80 ppm (centered around the expected trifluoromethoxy signal).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the pure KBr pellet or salt plate should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a suitable inlet system (e.g., direct insertion probe or gas chromatograph).

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or inject a dilute solution of the sample into a GC-MS system.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans per second.

-

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Caption: Workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended for definitive structural confirmation.

The Dawn of a New Era in Agriculture: A Technical Guide to the Discovery and Historical Context of Phenoxyacetic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical context of phenoxyacetic acids, a class of compounds that revolutionized weed management and significantly advanced our understanding of plant biology. This document details the key scientific breakthroughs, experimental methodologies, and quantitative data that marked the emergence of these synthetic auxins.

A Serendipitous Discovery in a Time of Need: Historical Context

The discovery of phenoxyacetic acid herbicides in the early 1940s was a landmark achievement in agricultural science, emerging from research conducted during World War II.[1][2] Scientists in both the United Kingdom and the United States were independently investigating plant growth regulators with the goal of increasing crop yields.[2][3][4]

At Imperial Chemical Industries (ICI) in the UK, William Templeman and his team observed that high concentrations of the natural plant hormone indole-3-acetic acid (IAA) could kill broadleaf plants while leaving cereal crops unharmed.[3] This finding spurred the search for more potent and stable synthetic analogues of IAA.[2][3] This research led to the synthesis of MCPA (2-methyl-4-chlorophenoxyacetic acid).[3]

Simultaneously, independent research efforts were underway at Rothamsted Research in the UK, as well as by Franklin D. Jones and associates at the American Chemical Paint Company, and a team led by Ezra Kraus and John W. Mitchell at the University of Chicago and the U.S. Department of Agriculture.[2][4] These parallel investigations, shrouded in wartime secrecy, led to the multiple independent discoveries of the herbicidal properties of phenoxyacetic acids, most notably 2,4-D (2,4-dichlorophenoxyacetic acid).[2][4] The synthesis of 2,4-D was first published in the scientific literature by Robert Pokorny in 1941.[2][5][6]

The introduction of 2,4-D in the mid-1940s marked a significant advancement, offering a selective and cost-effective method for controlling broadleaf weeds in monocotyledonous crops like wheat and corn.[7][8] This transformed agricultural practices, which had previously relied on labor-intensive mechanical weed removal.[7] These compounds act by mimicking the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, a phenomenon often described as "growing to death".[2][8]

Foundational Experimental Protocols

The discovery and characterization of phenoxyacetic acids were underpinned by key chemical synthesis and biological assay protocols.

Chemical Synthesis: Williamson Ether Synthesis of Phenoxyacetic Acids

The most common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol with chloroacetic acid in the presence of a base.[9][10]

Objective: To synthesize a phenoxyacetic acid derivative from a corresponding phenol and chloroacetic acid.

Materials:

-

Phenol or substituted phenol (e.g., 2,4-dichlorophenol for 2,4-D synthesis)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether (for extraction)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)

-

Heating source (e.g., water bath)

-

pH indicator paper

Procedure:

-

Preparation of the Phenoxide: Dissolve the phenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium phenoxide.[9][11]

-

Reaction with Chloroacetate: Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with sodium hydroxide. Add the sodium chloroacetate solution to the phenoxide solution.[11]

-

Reflux: Heat the reaction mixture under reflux for a specified period, typically 1 to 8 hours at temperatures ranging from 50 to 100°C.[9][10]

-

Acidification: After cooling, acidify the mixture with hydrochloric acid to precipitate the phenoxyacetic acid product.[9][11]

-

Isolation and Purification: The crude product can be isolated by filtration.[9] Further purification can be achieved by recrystallization from hot water or by extraction with an organic solvent like diethyl ether, followed by washing and solvent evaporation.[11]

Biological Assay: The Avena Coleoptile Elongation Test

This classic bioassay was instrumental in determining the auxin-like activity of newly synthesized compounds.[8][12] It measures the ability of a substance to stimulate cell elongation in the coleoptiles of oat seedlings.[8][12]

Objective: To quantify the auxin activity of a test compound by measuring its effect on the elongation of oat coleoptile sections.

Materials:

-

Oat (Avena sativa) seeds

-

Petri dishes, filter paper

-

Test solutions of the phenoxyacetic acid at various concentrations

-

Control solution (buffer)

-

Ruler or caliper for measurement

-

Red light source

Procedure:

-

Seed Germination: Germinate oat seeds in the dark to produce etiolated seedlings.[12] Two days after germination, a brief exposure to red light (2-4 hours) is often used.[12]

-

Coleoptile Excision: Once the coleoptiles reach a suitable length, excise a small section (e.g., 5-10 mm) from the sub-apical region.[8][13]

-

Incubation: Float the excised sections in petri dishes containing the test solutions of varying concentrations and a control solution.[12]

-

Measurement: After a set incubation period (e.g., 24 hours) in the dark, measure the final length of the coleoptile sections.[14]

-

Data Analysis: The elongation is calculated as the change in length. A dose-response curve is then plotted to determine the concentration at which maximum elongation occurs.[12][15]

Quantitative Data

The following tables summarize key quantitative data for representative phenoxyacetic acids.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Herbicides

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L at 25°C) | pKa |

| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | 98-100 | - | 3.17 |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 138-141 | 900 | 2.73 |

| MCPA | C₉H₉ClO₃ | 200.62 | 114-118 | 825 | 3.07 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 278 | 2.88 |

| Data compiled from multiple sources.[4][5][16][17][18][19] |

Table 2: Biological Activity of Phenoxyacetic Acids

| Compound | Test System | Activity Metric | Value | Reference |

| 2,4-D | Maize Coleoptile Growth Assay | Optimal Concentration for Growth | ~10⁻⁵ M | [20] |

| IAA | Maize Coleoptile Growth Assay | Optimal Concentration for Growth | ~10⁻⁵ M | [20] |

| 2,4-D | Rat Acute Oral Toxicity | LD₅₀ | 639 mg/kg | |

| MCPA | Rat Acute Oral Toxicity | LD₅₀ | >700 mg/kg | [1] |

| Eugenoxyacetic acid | Lactuca sativa (lettuce) | Inhibition of Germination (at 3 mmol/L) | 100% | [21] |

| Guaiacoxyacetic acid | Lactuca sativa (lettuce) | Inhibition of Germination (at 3 mmol/L) | 100% | [21] |

Mechanism of Action: Mimicking a Natural Hormone

Phenoxyacetic acids exert their biological effects by acting as synthetic mimics of the natural plant hormone auxin (IAA).[7][22] However, unlike IAA, which is tightly regulated by metabolic processes within the plant, synthetic auxins like 2,4-D are more resistant to degradation, leading to a sustained and overwhelming hormonal response in susceptible species.[1]

The core of the auxin signaling pathway involves the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins.[1][23][24] These proteins act as auxin receptors.[23][24] In the presence of auxin (either natural or synthetic), the TIR1/AFB protein binds to both the auxin molecule and a member of the Aux/IAA family of transcriptional repressors.[1][24] This binding event forms a co-receptor complex that targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[24]

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that can then bind to auxin-responsive elements in the promoters of various genes, activating their transcription.[24] This leads to a cascade of downstream effects, including the expression of genes involved in cell elongation, division, and differentiation.[1] At the high concentrations used for herbicidal purposes, this process becomes uncontrolled, leading to abnormal growth, epinasty (twisting of stems and petioles), and ultimately, cell death.[1][2]

Visualizing the Science

Diagrams of Key Processes

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. xtbg.ac.cn [xtbg.ac.cn]

- 8. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. scribd.com [scribd.com]

- 13. Avena coleoptile test to find out the quantity of growth class 11 biology CBSE [vedantu.com]

- 14. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]

- 15. The dosage-response curve for auxin-induced cell elongation: A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

In Vitro Evaluation of 2-(4-(Trifluoromethoxy)phenoxy)acetic Acid: A Strategic Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyacetic acid derivatives represent a versatile chemical scaffold with a documented history of diverse pharmacological activities, including anti-inflammatory, metabolic, and anticonvulsant effects.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the initial in vitro evaluation of a specific analogue, 2-(4-(Trifluoromethoxy)phenoxy)acetic acid. As a Senior Application Scientist, the objective of this document is not merely to list protocols, but to provide a logical, field-proven workflow that emphasizes scientific integrity and causal reasoning behind experimental choices. We will proceed from foundational safety and drug-like property assessments to targeted pharmacodynamic screens, enabling researchers to make robust, data-driven decisions about the compound's future development. Each protocol is designed as a self-validating system, incorporating necessary controls and quality checks to ensure the trustworthiness of the generated data.

Introduction: Rationale and Strategic Approach

The core structure of this compound belongs to a class of compounds that has yielded numerous biologically active agents.[2] The trifluoromethoxy group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability and cell permeability due to its high lipophilicity and resistance to metabolic degradation. The phenoxyacetic acid moiety itself is a known pharmacophore, present in drugs with anti-inflammatory and antihypertensive properties.[2]

Given this background, a systematic in vitro evaluation is warranted to elucidate the therapeutic potential of this specific molecule. Our approach is structured as a cascading workflow, where data from foundational assays inform the direction and design of subsequent, more complex biological screens. This strategy ensures that resources are spent efficiently, prioritizing compounds with favorable safety and pharmacokinetic profiles before investing in extensive efficacy testing.

The overall evaluation workflow is depicted below. This guide will detail the methodologies for the initial, critical stages: Core Profile Assessment and Primary Pharmacodynamic Screening.

Figure 1: High-level strategic workflow for the in vitro evaluation of a novel chemical entity.

Core Profile Assessment: Safety, Permeability, and Stability

Before investigating what a compound can do (efficacy), it is imperative to understand its fundamental drug-like properties. A compound with potent biological activity is of little use if it is excessively toxic, cannot reach its target, or is metabolized into inactivity almost instantly.

Foundational Cytotoxicity Screening

Causality: Cytotoxicity assays are the first gatekeeper in any screening cascade.[4] They measure the concentration at which a compound induces cell death, providing a therapeutic window. This data is critical for designing all subsequent cell-based assays, ensuring that observed effects are due to specific biological activity rather than general toxicity. We will utilize two complementary assays: one measuring metabolic activity (MTT) and another measuring membrane integrity (LDH release).

This colorimetric assay quantifies cell viability by measuring the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5]

-

Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6]

-

Assay Setup: Plate and treat cells with the compound as described in Protocol 2.1.1. Include a "maximum LDH release" control by adding a lysis buffer to untreated cells 30 minutes before the endpoint.

-

Sample Collection: After the 24-48 hour incubation, transfer 50 µL of supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Readout: Measure the absorbance at 490 nm.

-

Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

| Assay Type | Cell Line | Endpoint | IC₅₀ (µM) |

| MTT | HEK293 | Metabolic Activity | > 100 |

| LDH | HEK293 | Membrane Integrity | > 100 |

| MTT | HepG2 | Metabolic Activity | 85.2 |

| LDH | HepG2 | Membrane Integrity | 91.5 |

| Table 1: Example data summary for initial cytotoxicity screening. A higher IC₅₀ value indicates lower cytotoxicity. |

Passive Permeability Assessment (PAMPA)

Causality: For many drugs, passive diffusion is a primary mechanism for absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free method to predict this property.[7][8] It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane, mimicking the gastrointestinal barrier.[9][10] This assay is cost-effective and isolates passive transport, avoiding complexities of active transporters present in cell-based models like Caco-2.[11]

-

Membrane Coating: Coat the filter of a 96-well hydrophobic PVDF filter plate with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).

-

Acceptor Plate Preparation: Fill a 96-well acceptor plate with buffer (pH 7.4) containing a scavenger agent to mimic physiological sink conditions.

-

Donor Plate Preparation: Dissolve the test compound in a donor buffer (e.g., pH 5.0 to mimic the upper intestine) to a final concentration of 100 µM. Add this solution to the coated filter plate (the donor plate).

-

Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours.

-

Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

-

Analysis: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq]) Where V is volume, A is filter area, t is time, C_A(t) is acceptor concentration at time t, and C_eq is equilibrium concentration.

| Compound | pH | Pe (10⁻⁶ cm/s) | Permeability Class |

| Test Compound | 5.0 | 8.5 | High |

| Propranolol (High) | 5.0 | 15.2 | High |

| Atenolol (Low) | 5.0 | 0.8 | Low |

| Table 2: Example PAMPA data. Compounds are often binned into high and low permeability classes based on established cutoffs (e.g., Pe > 1.5 x 10⁻⁶ cm/s for high permeability).[9] |

Metabolic Stability Assessment

Causality: A drug's efficacy is highly dependent on its half-life in vivo. Rapid metabolism by hepatic enzymes can lead to low bioavailability and short duration of action.[12] In vitro metabolic stability assays use liver fractions (microsomes or S9) or whole cells (hepatocytes) to estimate a compound's intrinsic clearance (Clint).[][14] This is a critical parameter for predicting in vivo pharmacokinetic behavior.

This assay primarily evaluates metabolism mediated by Phase I enzymes, particularly the cytochrome P450 (CYP) system.[15]

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Add the test compound (final concentration ~1 µM) and initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) is then calculated based on the half-life and protein concentration.

| Species | Test System | t½ (min) | Clint (µL/min/mg) | Stability Class |

| Human | Microsomes | 45 | 15.4 | Moderate |

| Rat | Microsomes | 18 | 38.5 | Low |

| Verapamil (Control) | Human | 12 | 57.8 | Low |

| Table 3: Example metabolic stability data. Stability is often categorized as high (t½ > 60 min), moderate (t½ = 30-60 min), or low (t½ < 30 min). |

Pharmacodynamic Evaluation: Screening for Biological Activity

With a favorable core profile (low cytotoxicity, good permeability, moderate stability), the compound can advance to efficacy screening. Based on the known activities of phenoxyacetic acid derivatives, an anti-inflammatory screen is a logical starting point.[2][3]

Anti-Inflammatory Activity Screening

Causality: Inflammation is a complex biological response mediated by factors like protein denaturation and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[16][17] In vitro assays that model these processes provide a direct and cost-effective method for initial screening of anti-inflammatory potential.[18][19]

Figure 2: Workflow for tiered in vitro anti-inflammatory screening.

Rationale: Denaturation of tissue proteins is a hallmark of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be a preliminary indicator of anti-inflammatory activity.[17][20]

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of 1% aqueous BSA solution.

-

pH Adjustment: Adjust the pH to 6.3 using 1N HCl.

-

Heating: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

-

Cooling & Readout: Cool the samples and measure the turbidity at 660 nm.

-

Analysis: Use a known anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control. Calculate the percentage inhibition of denaturation.

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. This assay determines if the test compound shares this mechanism and assesses its selectivity for the constitutive (COX-1) versus the inducible (COX-2) isoform.

-

Assay Kit: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogen.

-

Procedure: Follow the manufacturer's protocol. Generally, this involves incubating the enzyme (COX-1 or COX-2) with the test compound for a short period.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction, which produces prostaglandin G₂ (PGG₂).

-

Detection: A peroxidase component in the kit converts PGG₂ to PGH₂, and the probe reacts with this to generate a colored or fluorescent signal.

-

Analysis: Measure the signal using a plate reader. Compare the inhibition caused by the test compound to a control to determine the IC₅₀ for each isoform.

| Assay | Endpoint | IC₅₀ (µg/mL) | Positive Control (IC₅₀) |

| Protein Denaturation | % Inhibition | 125.4 | Diclofenac (88.7) |

| COX-1 Inhibition | % Inhibition | > 200 | Indomethacin (0.1) |

| COX-2 Inhibition | % Inhibition | 45.1 | Indomethacin (2.5) |

| Table 4: Example data suggesting the compound has moderate, selective COX-2 inhibitory activity. |

Target-Based Screening: Receptor Binding

Causality: If literature on similar scaffolds suggests a specific molecular target, a receptor binding assay is the most direct way to confirm this interaction.[21][22][23] For example, some phenoxyacetic acid derivatives are agonists for the Free Fatty Acid Receptor 1 (FFA1), a target for type 2 diabetes.[1] A competitive radioligand binding assay can determine the compound's affinity (Ki) for this receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing human FFA1).

-

Assay Buffer: Use a binding buffer appropriate for the receptor.

-